4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods may involve similar oxidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens and nitrating agents are often used.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Scientific Research Applications
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but lacks the methoxy group.
Indole-3-carboxylic acid: Lacks both the methoxy and methyl groups.
Indole-3-acetic acid: A plant hormone with different functional groups.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-methoxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-7(11(13)14)10-8(12)4-3-5-9(10)15-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
NPYHHDYPWSARCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
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